molecular formula C10H11N3O2 B6614841 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione CAS No. 873537-15-6

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B6614841
CAS No.: 873537-15-6
M. Wt: 205.21 g/mol
InChI Key: JWXBOYYAXRRVBF-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione is a heterocyclic organic compound with a unique structure that includes an imidazolidine ring substituted with a 4-aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-aminobenzaldehyde with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to promote cyclization, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imidazolidine-2,4-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Shares the 4-aminophenyl group but has a different heterocyclic core.

    1,3,5-Tris(4-aminophenyl)benzene: Contains multiple 4-aminophenyl groups attached to a benzene ring.

    3-(4-aminophenyl)coumarin: Features a coumarin core with a 4-aminophenyl substitution.

Uniqueness

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione is unique due to its imidazolidine ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the presence of both the amino and methyl groups provides opportunities for further chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

3-(4-aminophenyl)-1-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXBOYYAXRRVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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